molecular formula C13H13N3O3S B2542060 N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide CAS No. 878065-74-8

N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide

Cat. No.: B2542060
CAS No.: 878065-74-8
M. Wt: 291.33
InChI Key: OEDUEFXBWPDJBJ-UHFFFAOYSA-N
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Description

N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is a synthetic organic compound designed for research and development purposes. This molecule features a thiazole ring, a common heterocycle in medicinal chemistry, which is linked to both a phenylacetamide group and an N-hydroxyacetamide moiety . The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in various pharmacologically active molecules . The N-hydroxyacetamide group is a significant functional group that can be explored for its metal-chelating properties, which may be relevant in the development of enzyme inhibitors . Similarly, the phenylacetamide component is a well-known structure in fine chemicals and pharmaceutical intermediates, contributing to the molecule's potential interactions with biological targets . Research into analogous compounds has shown that molecules containing these structural features can exhibit a range of biological activities. For instance, some phenylacetamide derivatives have been investigated as potential antidepressants , while other thiazole-acetamide analogs have been studied as inhibitors of enzymes like HIF prolyl hydroxylase (PHD2) and have demonstrated pro-apoptotic effects in cancer cell line studies . This compound is intended for use as a standard or intermediate in the synthesis of more complex molecules, as well as for in vitro biological screening in investigative pharmacology and chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(6-9-4-2-1-3-5-9)15-13-14-10(8-20-13)7-12(18)16-19/h1-5,8,19H,6-7H2,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDUEFXBWPDJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis

The thiazole ring is constructed via the Hantzsch thiazole synthesis, a classic method involving cyclization between a thioamide and an α-halocarbonyl compound. For this compound:

Reagents and Conditions

  • Thioamide precursor : 2-Phenylacetamide thioamide (prepared from phenylacetic acid via treatment with Lawesson’s reagent).
  • α-Halocarbonyl compound : Bromoacetaldehyde diethyl acetal or ethyl bromopyruvate.
  • Solvent : Ethanol or isopropanol.
  • Temperature : Reflux at 80–90°C for 6–12 hours.

Mechanism
The thioamide’s sulfur nucleophile attacks the α-halocarbonyl electrophile, followed by dehydrohalogenation to form the thiazole ring.

Yield : 65–78% after recrystallization from ethanol/water.

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via acylation of the thiazole’s amine group. Modern coupling agents ensure high efficiency:

Procedure

  • Activation : 2-Phenylacetic acid (1.2 equiv) is activated using (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethylformamide (DMF) at 0°C.
  • Coupling : The activated acid is added to 4-aminothiazole (1.0 equiv) and stirred at room temperature for 12–18 hours.
  • Work-up : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and dried over sodium sulfate.

Yield : 82–89% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Hydroxamic Acid Formation

The terminal ester or nitrile group is converted to hydroxamic acid using hydroxylamine under basic conditions:

Optimized Protocol

  • Starting material : Methyl 2-(2-(2-phenylacetamido)thiazol-4-yl)acetate.
  • Reagent : Hydroxylamine hydrochloride (3.0 equiv) and sodium hydroxide (3.0 equiv) in methanol/water (4:1).
  • Conditions : Stirred at 50°C for 4–6 hours.
  • Work-up : Acidified to pH 5–6 with HCl, extracted with dichloromethane, and purified via recrystallization (ethanol/water).

Yield : 70–75%.

Purification and Characterization

Crystallization
The crude product is dissolved in hot ethanol (60°C) and slowly cooled to 4°C. Crystals are filtered and dried under vacuum (50°C, 24 hours).

Analytical Data

  • Melting Point : 198–202°C (decomposition).
  • 1H NMR (400 MHz, DMSO-d6) : δ 10.72 (s, 1H, NH), 8.21 (s, 1H, thiazole-H), 7.32–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, CH2), 2.98 (s, 2H, CH2).
  • HRMS (ESI+) : m/z calc. for C14H14N3O3S [M+H]+: 312.0754; found: 312.0758.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Thiazole formation Hantzsch reaction, EtOH, reflux 78 95
Acylation HATU, DIPEA, DMF, rt 89 98
Hydroxamic acid NH2OH·HCl, NaOH, MeOH/H2O, 50°C 75 97

Challenges and Optimization

  • Side Reactions : Over-acylation at the thiazole nitrogen is mitigated by using HATU, which favors selective amide bond formation.
  • Purification : Chromatography is avoided in later stages to prevent hydroxamic acid degradation; crystallization in ethanol/water ensures stability.
  • Scale-up : The Hantzsch reaction benefits from microwave irradiation (100°C, 30 min), improving yield to 85%.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to several thiazole- and acetamide-containing derivatives reported in the literature. Below is a detailed analysis of structural, synthetic, and physicochemical distinctions:

Structural Similarities and Differences

  • Core Thiazole Ring: All analogs share a thiazole backbone, but substituents vary significantly. For example: N-(4-Phenyl-2-thiazolyl)acetamide (): Simplifies the structure with a single phenyl-thiazole-acetamide unit, lacking the hydroxy and phenylacetamido groups . 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (): Replaces the hydroxy group with a thiophenmethyl substituent, altering electronic properties .
  • Substituent Effects: The hydroxy group in the target compound may enhance hydrogen-bonding capacity compared to non-hydroxylated analogs like N-(2-ethoxyphenyl)-2-(4-oxo-2-sulfanyl-thiazol-5-yl)acetamide (), which instead utilizes ethoxy and sulfanyl groups . The phenylacetamido group introduces steric bulk and aromatic interactions absent in simpler derivatives like N-(thiazol-2-yl)acetamide () .

Physicochemical Properties

Melting points and solubility are heavily influenced by substituents:

Compound Name (Source) Substituents Melting Point (°C) Yield (%)
Compound 9 () 4-Chlorobenzylidene, methoxyphenyl 186–187 90
Compound 13 () 5-Nitro-2-furyl, 4-chlorophenyl 159–160 58
Quinazolinone derivative 8 () Sulfamoylphenyl, 4-tolyl 315.5 91
N-(2-Ethoxyphenyl) analog () Ethoxyphenyl, sulfanyl-thiazolone Not reported
  • Melting Points: Higher melting points correlate with polar or hydrogen-bonding groups (e.g., sulfamoyl in : 315.5°C) . The target compound’s hydroxy group may similarly increase melting points compared to non-polar analogs.
  • Solubility : Hydroxy and acetamide groups likely improve aqueous solubility relative to purely aromatic derivatives (e.g., ) .

Biological Activity

N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is a thiazole derivative with significant potential in various biological applications, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is primarily recognized for its diverse biological effects. Research indicates that it exhibits:

  • Antibacterial Activity : Effective against a range of bacterial strains.
  • Antifungal Activity : Demonstrates inhibitory effects on fungal growth.
  • Anti-inflammatory Properties : Modulates inflammatory pathways, potentially useful in treating conditions like arthritis.
  • Antitumor Effects : Investigated for its ability to inhibit cancer cell proliferation.

This compound interacts with multiple biological targets, influencing various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Modulation of Immune Response : It has been shown to affect Toll-like receptors (TLRs), which play a crucial role in the immune response.
  • Cytotoxicity Against Cancer Cells : Studies suggest that it induces apoptosis in cancer cell lines by disrupting cellular signaling pathways.

Antibacterial and Antifungal Activity

Research has demonstrated the compound's effectiveness against several pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations.

Anti-inflammatory Studies

In a study involving adjuvant-induced arthritis models, this compound significantly reduced paw edema and inflammation markers such as IL-1 beta and TNF-alpha. The treatment led to improved clinical scores compared to control groups, indicating its potential as an anti-inflammatory agent .

Antitumor Potential

The compound has also been evaluated for its antitumor activity. In vitro studies revealed that it could inhibit the proliferation of various cancer cell lines, including colon cancer (HCT116) and leukemia (HL60), with IC50 values indicating significant cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntibacterial, antifungal, anti-inflammatory, antitumorSpecific substitution pattern enhances bioactivity
SulfathiazoleAntimicrobialEstablished drug with thiazole structure
RitonavirAntiretroviralContains thiazole moiety but different mechanism

Q & A

Basic: What are the common synthetic routes for preparing N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via condensation of α-halo ketones with thiourea derivatives, followed by acylation or nucleophilic substitution to introduce the acetamide and phenylacetamido groups . Key optimization factors include:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may require reflux conditions to avoid decomposition .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
  • Catalysts : Triethylamine or morpholine derivatives are used to deprotonate intermediates and accelerate acylation .
    Yields vary (21–33% in analogous compounds ), suggesting substituent electronic effects and steric hindrance critically impact efficiency.

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the thiazole ring and acetamide substitution patterns (e.g., δ 2.5–3.0 ppm for methylene groups adjacent to thiazole ).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) and detects fragmentation patterns indicative of functional groups .
  • Elemental analysis : Matches calculated vs. experimental C/H/N percentages to confirm stoichiometry (e.g., deviations <0.3% indicate high purity ).

Basic: How is the biological activity of this compound assessed in preclinical studies?

  • Enzyme inhibition assays : Targets like cyclooxygenase (COX) or microbial enzymes (e.g., DprE1 in tuberculosis) are tested using fluorogenic substrates or colorimetric readouts .
  • Cellular viability assays : MTT or resazurin assays quantify cytotoxicity against cancer/microbial cell lines, with IC50_{50} values compared to reference drugs .
  • Structure-activity relationship (SAR) : Modifications to the phenylacetamido or thiazole moieties are systematically evaluated to identify pharmacophoric features .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets, and how are they validated?

  • Molecular docking : Computational models predict binding poses with targets like COX-1 or bacterial enzymes, highlighting hydrogen bonds with active-site residues (e.g., Arg120 in COX-1 ).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) to confirm target engagement .
  • Mutagenesis studies : Site-directed mutations in target proteins (e.g., DprE1 Cys387Ala) validate critical interactions observed in docking .

Advanced: How can researchers resolve contradictions in reported synthetic yields for structurally similar analogs?

Discrepancies in yields (e.g., 21% vs. 33% for chloro vs. dichlorobenzyl derivatives ) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) can slow nucleophilic substitution, requiring longer reaction times .
  • Purification challenges : Hydrophobic analogs may precipitate prematurely, necessitating gradient chromatography or recrystallization in mixed solvents .
    Methodological replication with controlled variables (solvent, catalyst loading) is critical to isolate contributing factors.

Advanced: What strategies are employed to enhance the compound’s metabolic stability without compromising activity?

  • Bioisosteric replacement : Substituting labile ester groups with amides or heterocycles (e.g., morpholinoethoxy ) improves resistance to hydrolysis.
  • Deuteration : Replacing hydrogen atoms at metabolic hotspots (e.g., benzylic positions) with deuterium slows CYP450-mediated degradation .
  • Prodrug design : Phosphorylated or PEGylated derivatives enhance solubility and prolong half-life in vivo .

Advanced: How can computational tools like SHELX aid in elucidating this compound’s crystallographic structure?

  • Small-molecule refinement : SHELXL refines X-ray diffraction data to assign bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å ).
  • Twinned data analysis : SHELXE resolves overlapping reflections in poorly diffracting crystals, common for flexible acetamide derivatives .
  • Validation tools : PLATON checks for missed symmetry or disorder, ensuring structural accuracy .

Advanced: What experimental approaches are used to probe the compound’s reactivity in downstream derivatization?

  • Thiol-disulfide exchange : The thiazole sulfur can undergo substitution with alkyl halides to introduce imaging tags (e.g., 18F^{18}F for PET ).
  • Acylation of free amines : The hydroxy group in N-hydroxyacetamide reacts with activated carbonyls (e.g., succinimidyl esters) to form conjugates .
  • Click chemistry : Alkyne-functionalized analogs enable Cu-catalyzed cycloaddition with azide probes for target identification .

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